N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide
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Overview
Description
N~1~-(3-{1-[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,4-DICHLOROBENZAMIDE is a complex organic compound with a molecular formula of C22H16BrCl2N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{1-[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Formation of hydrazone intermediate: The 3-bromobenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 2,4-dichlorobenzamide: The hydrazone intermediate is then coupled with 2,4-dichlorobenzamide in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{1-[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,4-DICHLOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-(3-{1-[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,4-DICHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-{1-[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-{1-[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,4-DICHLOROBENZAMIDE: Shares structural similarities with other hydrazone and benzamide derivatives.
N-(3-bromobenzoyl)-N’-phenylhydrazine: A related compound with similar hydrazone functionality.
2,4-dichlorobenzamide: Shares the dichlorobenzamide moiety.
Uniqueness
N~1~-(3-{1-[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,4-DICHLOROBENZAMIDE is unique due to its specific combination of bromobenzoyl, hydrazono, and dichlorobenzamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
Molecular Formula |
C22H16BrCl2N3O2 |
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Molecular Weight |
505.2 g/mol |
IUPAC Name |
N-[3-[(Z)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C22H16BrCl2N3O2/c1-13(27-28-21(29)15-5-2-6-16(23)10-15)14-4-3-7-18(11-14)26-22(30)19-9-8-17(24)12-20(19)25/h2-12H,1H3,(H,26,30)(H,28,29)/b27-13- |
InChI Key |
RFXGTJQOZYLBSI-WKIKZPBSSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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